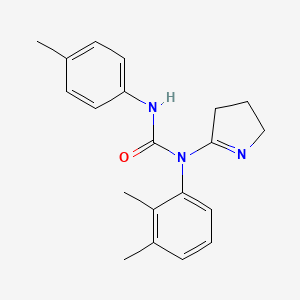

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea is a urea derivative featuring a substituted pyrrolidine ring, a 2,3-dimethylphenyl group, and a p-tolyl moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution, as seen in analogous urea-containing heterocycles (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) . Its crystallographic data, if available, would typically be refined using software like SHELX .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-9-11-17(12-10-14)22-20(24)23(19-8-5-13-21-19)18-7-4-6-15(2)16(18)3/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFQXRVISWHOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea typically involves the reaction of 3,4-dihydro-2H-pyrrole with 2,3-dimethylphenyl isocyanate and p-tolyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea is , with a molecular weight of approximately 307.4 g/mol. The presence of the pyrrole ring enhances its reactivity and biological interactions, while the tolyl groups contribute to solubility and potential binding affinity with biological targets.

Structural Features Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | Contains chlorophenyl instead of m-tolyl | Different electronic properties affecting reactivity |

| 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | Lacks p-tolyl group | May exhibit altered solubility and reactivity |

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | Lacks m-tolyl group | Potentially different pharmacological profile |

Anti-Cancer Properties

Research indicates that compounds structurally similar to This compound exhibit significant anti-cancer activities. Studies on related pyrazolyl-urea derivatives have demonstrated their ability to inhibit cancer cell migration and angiogenesis without affecting cell viability. These effects are attributed to the modulation of critical signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) .

Case Study: Inhibition of Neutrophil Migration

A notable study explored the effects of related pyrazolyl-ureas on human neutrophils. The findings revealed that these compounds significantly inhibited chemotaxis induced by interleukin-8 (IL-8) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). This suggests potential applications in inflammatory conditions and cancer therapy by limiting cell migration .

Interaction Studies

Ongoing research aims to elucidate the specific molecular targets and mechanisms of action for this compound. Initial findings indicate potential interactions with various enzymes or receptors implicated in cancer progression. Understanding these interactions could pave the way for developing targeted therapies based on this compound's structure .

Comparative Analysis with Related Compounds

A comparative analysis with other urea derivatives highlights how structural variations significantly impact biological activity. For instance, compounds lacking specific functional groups may exhibit altered solubility and pharmacological profiles, influencing their therapeutic efficacy. This underscores the importance of structural design in drug development .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-based heterocycles. Below is a comparative analysis with structurally related molecules:

Key Differences and Implications

- Synthetic Complexity: The target compound’s dihydro-pyrrol and dual aryl groups likely require regioselective coupling, contrasting with simpler pyrazolo-pyrimidinones synthesized via direct fusion .

Physicochemical Properties (Hypothetical)

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis protocol exists for the target compound, but methodologies from analogous urea derivatives (e.g., pyrazolo-pyrimidinones) suggest feasible pathways .

- Structural Characterization : If crystallized, SHELX software would be critical for refining its X-ray structure, as demonstrated for small-molecule heterocycles .

- Knowledge Gaps: Biological data (IC50, binding affinity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(p-tolyl)urea , identified by its CAS number 905761-66-2 , belongs to a class of diaryl ureas that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H23N3O

- Molecular Weight : 321.4 g/mol

- Structure : The compound features a pyrrole moiety which is known for its role in various biological systems.

Biological Activity Overview

- Anticancer Properties : Research indicates that derivatives of diaryl ureas exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate potent activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation .

- Antimicrobial Activity : Some studies suggest that compounds similar to this urea derivative possess antimicrobial properties. They have been evaluated for their ability to inhibit the growth of various pathogens, potentially making them candidates for new antimicrobial agents .

- Antioxidant Activity : The antioxidant potential of diaryl urea derivatives has been highlighted in several studies, where they were found to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Interaction : The urea moiety allows for hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and specificity.

Antiproliferative Activity

A study conducted on a series of diaryl urea derivatives demonstrated that the tested compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | HCT-116 | 12 |

| Compound C | PC-3 | 15 |

These findings suggest that modifications in the chemical structure can significantly enhance the anticancer activity .

Antimicrobial Evaluation

In another investigation, a related compound was tested against a panel of bacteria and fungi. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results highlight the potential of diaryl ureas as antimicrobial agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.